An In-depth Technical Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
An In-depth Technical Guide to Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate
Introduction
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a bi-heterocyclic compound featuring a furan ring linked to a pyridine ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by pyridyl-furan derivatives.[1][2] Molecules incorporating these scaffolds are explored for applications ranging from antimalarial agents to ligands in coordination chemistry.[1][3] This guide provides a comprehensive overview of the known chemical properties, proposed synthetic routes, predicted spectroscopic data, and essential safety protocols for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, serving as a foundational resource for researchers.
Core Chemical Properties and Identifiers
While extensive experimental data for this specific molecule is not widely published, its fundamental properties have been established. These identifiers are crucial for sourcing, registration, and computational analysis.
| Property | Value | Source |
| IUPAC Name | ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate | - |
| CAS Number | 1187170-24-6 | CymitQuimica[1] |
| Molecular Formula | C₁₃H₁₃NO₃ | CymitQuimica[1] |
| Molecular Weight | 231.25 g/mol | CymitQuimica[1] |
| Canonical SMILES | CCOC(=O)C1=CC=C(O1)C2=NC=CC=C2C | PubChem |
| InChI Key | KMKNEXVFJQBPCB-UHFFFAOYSA-N | CymitQuimica[1] |
Proposed Synthetic Pathways
The synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is not explicitly detailed in publicly available literature. However, based on established methodologies for the formation of carbon-carbon bonds between heterocyclic rings, palladium-catalyzed cross-coupling reactions are the most logical and efficient approaches.[4][5][6] The two primary proposed methods are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a boronic acid (or its ester) and an organohalide.[4][7] This pathway is often preferred due to the relatively low toxicity and stability of the boronic acid reagents.
Caption: Proposed Stille cross-coupling synthesis pathway.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Bromo-3-methylpyridine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and an optional additive like LiCl to a Schlenk flask.
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Solvent and Reactant Addition: Add a dry, degassed aprotic solvent such as toluene or THF. Then, add Ethyl 5-(tributylstannyl)furan-2-carboxylate (1.1 equivalents) via syringe.
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Reaction Execution: Heat the mixture to reflux (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproduct as a filterable solid. Filter the mixture through celite, and extract the filtrate with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate.
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Purification: Purify the residue via silica gel chromatography to isolate the target compound.
Predicted Spectroscopic Data
No experimental spectra for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate are currently available in public databases. The following data are predicted based on the chemical structure and analysis of similar compounds found in the literature. [8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.50 (d) | Pyridine H-6 |
| ~7.70 (d) | Pyridine H-4 |
| ~7.25 (dd) | Pyridine H-5 |
| ~7.20 (d) | Furan H-3 |
| ~6.90 (d) | Furan H-4 |
| ~4.40 (q) | -OCH₂ CH₃ |
| ~2.40 (s) | Pyridine -CH₃ |
| ~1.40 (t) | -OCH₂CH₃ |
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Rationale: The pyridine protons are expected in the aromatic region (7.0-8.5 ppm), with the H-6 proton being the most deshielded. The furan protons will appear slightly more upfield. The ethyl ester protons will show a characteristic quartet and triplet pattern, and the methyl group on the pyridine ring will be a singlet around 2.4 ppm. Carbon signals are predicted based on standard values for pyridine, furan, and ethyl ester moieties.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1570, ~1470 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretch (ester) |
| ~1100-1000 | C-O-C stretch (furan ring) |
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Rationale: The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be clearly visible.
Mass Spectrometry (MS)
| Technique | Predicted m/z |
| Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 232.09 |
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Rationale: The molecular ion peak ([M]⁺) would be observed at m/z 231. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group.
Potential Applications
While the specific biological activity of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate has not been reported, the pyridyl-furan scaffold is a "privileged structure" in medicinal chemistry. Analogues have shown promise in several therapeutic areas:
-
Antimalarial Agents: A series of pyridyl-furan compounds have been investigated as potent inhibitors of the Plasmodium falciparum parasite, which causes malaria. These compounds may act by inhibiting the parasite's PI4KIIIB enzyme, a key target for antimalarial drug development. [1][2]* Anticancer Research: Furan and pyridine derivatives are integral components of many molecules screened for cytotoxic activity against various cancer cell lines. [10][12]* Enzyme Inhibition: The pyridine nitrogen and furan oxygen can act as hydrogen bond acceptors, making this scaffold suitable for designing inhibitors that target the active sites of enzymes. [3]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups: pyridine and furan derivatives. [13][14][15] Hazard Assessment Logic
Caption: Logic for inferring safety precautions.
Recommended Precautions:
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [13] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed. [15]* Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam. * First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate represents a molecule of high interest for discovery research, particularly in the field of medicinal chemistry. While direct experimental data remains scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic routes offer viable pathways for its preparation, and the predicted spectroscopic data provide a baseline for characterization. All research involving this compound should be conducted with stringent safety precautions, assuming the hazards associated with both pyridine and furan derivatives. Further experimental investigation is necessary to fully elucidate its chemical behavior and biological potential.
References
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A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
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Pyridine Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]
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Safety data sheet - Furan. CPAChem. [Link]
-
Reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research. [Link]
-
Pyridine Safety Data Sheet. Penta Chemicals. [Link]
-
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. [Link]
-
A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. National Institutes of Health. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives (PDF). MDPI. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. National Institutes of Health. [Link]
-
Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Publications. [Link]
-
Discovery and characterization of novel pyridone and furan substituted ligands of choline acetyltransferase. ResearchGate. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
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Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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